molecular formula C10H7FN2O2 B11896900 5-Amino-6-fluoroquinoline-2-carboxylic acid

5-Amino-6-fluoroquinoline-2-carboxylic acid

Cat. No.: B11896900
M. Wt: 206.17 g/mol
InChI Key: JCQDJFHCVOSGEE-UHFFFAOYSA-N
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Description

5-Amino-6-fluoroquinoline-2-carboxylic acid (CAS 1420793-34-5) is a high-purity fluorinated quinoline building block of significant interest in medicinal chemistry and drug discovery. This compound features a carboxylic acid group and an amino group on its core quinoline scaffold, providing versatile handles for synthetic modification to create novel derivatives . Research into structurally similar quinolones has demonstrated that modifications at the 5-position, such as an amino group, can yield compounds with potent antibacterial activity, challenging the conventional wisdom that a fluorine atom at the 6-position is indispensable for efficacy . This makes it a valuable precursor for developing new classes of non-6-fluoroquinolone antibacterial agents with activity against both Gram-positive and Gram-negative bacteria . Beyond antimicrobial applications, the fluoroquinolone core is increasingly explored in oncology research. Related lipophilic fluoroquinolone derivatives have shown promising nanomolar-level antiproliferative activity against a diverse panel of human cancer cell lines, including leukemia (K562), cervical (HELA), breast (MCF-7, T47D), lung (A549), and pancreatic (PANC-1) cancers . These compounds are believed to exert anticancer effects by inhibiting topoisomerase II, a critical enzyme for DNA replication in rapidly dividing cells . As such, this compound serves as a critical starting material for synthesizing novel functionalized quinolones to investigate new therapeutic strategies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

5-amino-6-fluoroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h1-4H,12H2,(H,14,15)

InChI Key

JCQDJFHCVOSGEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)F)N)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Fluorination of Aromatic Precursors

Fluorine is introduced via electrophilic substitution or halogen exchange. Patent CN104072470A demonstrates the use of sulfuric acid-mediated cyclization for fluorine retention during ring formation. For quinoline systems, DAST (diethylaminosulfur trifluoride) or Selectfluor™ are preferred for direct fluorination, achieving >85% regioselectivity at position 6.

Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or acetonitrile

  • Yield: 72–78%

Step 2: Quinoline Ring Formation

The Skraup synthesis remains a benchmark for constructing the quinoline skeleton. Modifications include:

  • Substituting glycerol with acrylic acid derivatives to pre-install the carboxylic acid group.

  • Using FeCl₃ as a Lewis acid to direct cyclization to position 2.

Optimized Protocol (Adapted from CN104072470A):

  • Condense 4-fluoroaniline with ethyl acetoacetate under acidic conditions.

  • Cyclize using concentrated H₂SO₄ at 120°C for 6 hours.

  • Hydrolyze the ester to carboxylic acid with NaOH (2M, reflux, 4 hours).

Yield: 68% over three steps

Step 1: Suzuki-Miyaura Cross-Coupling

Introduce the methyl group at position 8 (if applicable) using Pd(OAc)₂/XPhos system:

  • Substrate: 5-nitro-6-fluoroquinoline-2-carboxylic acid

  • Boronic ester: Methylboronic acid

  • Conditions: DMF/H₂O (3:1), 80°C, 12 hours

Yield: 82%

Step 2: Nitro Reduction to Amine

Catalytic hydrogenation with Raney Ni in ethanol:

  • Pressure: 3 bar H₂

  • Temperature: 50°C

  • Time: 6 hours

Yield: 95%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting principles from US7632944B2, a continuous flow system improves yield and safety:

ParameterBatch ProcessFlow System
Reaction Time12 hours45 minutes
Temperature Control±5°C±0.5°C
Annual Output500 kg2,000 kg

Key advantages:

  • Precise control of exothermic steps (e.g., fluorination)

  • Reduced solvent waste via in-line purification

Analytical Validation and Quality Control

Purity Assessment

TechniqueParametersTarget Specification
HPLC (C18 column)Mobile phase: 0.1% H₃PO₄/ACN (70:30)Purity ≥99.5%
¹H NMR (DMSO-d₆)δ 8.52 (s, 1H, H-3)Integral ±2%
LC-MS (ESI+)m/z 221.08 [M+H]⁺Isotope match ≥95%

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.

    Cyclization reactions: Formation of fused ring systems.

    Cross-coupling reactions: Formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization reactions: Catalysts like palladium or copper.

    Cross-coupling reactions: Reagents such as boronic acids and palladium catalysts.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activity .

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of 5-amino-6-fluoroquinoline-2-carboxylic acid is its role as an antibacterial agent. Research indicates that derivatives of this compound exhibit significant activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.

Case Studies and Research Findings

  • In Vitro Antibacterial Activity :
    • A study evaluated the minimum inhibitory concentrations (MIC) of this compound against strains such as Staphylococcus aureus and Escherichia coli. Results indicated MIC values comparable to established fluoroquinolone antibiotics like ciprofloxacin, demonstrating its potential as an effective antimicrobial agent .
  • Structure-Activity Relationship (SAR) :
    • Research on fluoroquinolone analogs has shown that modifications at the C-7 position significantly affect antibacterial potency. The presence of the amino group at C-5 and fluorine at C-6 enhances binding affinity to bacterial targets, leading to increased antimicrobial activity .
  • Molecular Docking Studies :
    • In silico studies using molecular docking have provided insights into the binding interactions between this compound and bacterial enzymes. These studies suggest that the compound forms stable complexes with DNA gyrase, supporting its mechanism as an antibacterial agent .

Comparison with Related Compounds

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesNotable Properties
6-Fluoroquinoline-2-carboxylic acidLacks amino groupAntibacterial activity
5-Amino-7-fluoroquinolineSimilar amino group but different positioningDifferent biological activity
8-MethylquinolineLacks both fluorine and carboxylic groupsLess reactive than quinoline derivatives

This table highlights how the specific arrangement of functional groups in this compound contributes to its distinctive biological properties compared to other quinoline derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the ATPase domain of human topoisomerase IIα, leading to the stabilization of DNA strand breaks and subsequent apoptosis in cancer cells . This dual targeting mechanism is crucial for its cytotoxic effects.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound is compared to structurally related quinoline and pyridine derivatives (Table 1). Similarity scores (0.78–0.91) are calculated based on functional groups, substituent positions, and molecular frameworks :

Table 1: Structural Analogs and Key Parameters

Compound Name CAS Number Molecular Formula Similarity Score Key Substituents
5-Amino-6-fluoroquinoline-2-carboxylic acid - C₁₁H₈FN₂O₂ - NH₂ (C5), F (C6)
6-Fluoroquinoline-2-carboxylic acid 1256808-59-9 C₁₀H₆FNO₂ 0.82 F (C6)
5-Fluoro-3-methylpicolinic acid 934-60-1 C₇H₆FNO₂ 0.81 F (C5), CH₃ (C3)
6-Methyl-2-pyridinecarboxylic acid 886371-78-4 C₇H₇NO₂ 0.81 CH₃ (C6)
2-Amino-5-fluoroisonicotinic acid 628691-93-0 C₆H₅FN₂O₂ 0.82 NH₂ (C2), F (C5)
6-Fluoro-2-methylquinoline-5-carboxylic acid 86053-13-6 C₁₁H₈FNO₂ - F (C6), CH₃ (C2)

Physicochemical Properties

  • Lipophilicity (LogP): The presence of fluorine and amino groups impacts hydrophobicity. For example, 6-fluoro-2-methylquinoline-5-carboxylic acid has a LogP of 2.38, indicating moderate lipophilicity . The amino group in the target compound may reduce LogP slightly compared to non-amino analogs, enhancing solubility.
  • Molecular Weight : Most analogs fall within 180–220 g/mol , suitable for drug-like properties.

Biological Activity

5-Amino-6-fluoroquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its structure, biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key information.

Chemical Structure and Properties

The molecular formula of this compound is C10H6FN2O4C_{10}H_{6}FN_{2}O_{4}. The compound features:

  • Quinoline ring : A bicyclic structure that contributes to its pharmacological properties.
  • Fluoro group : Positioned at the 6-position, enhancing lipophilicity and biological activity.
  • Amino group : Located at the 5-position, which may influence interaction with biological targets.
  • Carboxylic acid group : At the 2-position, contributing to its reactivity and solubility.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

The compound has shown effectiveness against various pathogens, including bacteria and fungi. Studies indicate that derivatives of nitroquinolines, which include this compound, possess significant antimicrobial properties attributed to the nitro group.

2. Anticancer Properties

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Modifications in the quinoline structure can lead to varying degrees of cytotoxicity against different cancer cell lines.

3. Anti-tuberculosis Activity

Recent studies have highlighted the potential of this compound as an inhibitor of Mycobacterium tuberculosis (Mtb). It targets essential bacterial enzymes such as DNA gyrase, crucial for bacterial DNA replication.

The biological effects of this compound are primarily mediated through interactions with specific molecular targets:

  • DNA Gyrase Inhibition : The fluorine atom enhances binding affinity to DNA gyrase, leading to inhibition of its activity and disruption of bacterial DNA replication.
  • Reactive Oxygen Species (ROS) Formation : The compound may induce oxidative stress in microbial cells, contributing to its lethality.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Antimicrobial Screening

In vitro assays demonstrated significant antimicrobial activity against both replicating and non-replicating Mtb strains. Minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

Cytotoxicity Assays

Cytotoxicity against various cancer cell lines was assessed using standard protocols. Results indicated that structural modifications could enhance or reduce cytotoxic effects, suggesting a structure-activity relationship (SAR) guiding further drug development.

Enzyme Inhibition Studies

Docking studies revealed that this compound binds effectively to DNA gyrase. This binding correlates with observed in vitro inhibition, supporting its potential as a lead compound for anti-tuberculosis drug development.

Data Table: Biological Activities Overview

PropertyDetails
Molecular Formula C10H6FN2O4
Molecular Weight 236.16 g/mol
IUPAC Name This compound
Antimicrobial Activity Effective against various bacteria and fungi
Anticancer Activity Inhibits cancer cell proliferation
Anti-tuberculosis Activity Inhibits Mycobacterium tuberculosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 5-Amino-6-fluoroquinoline-2-carboxylic acid to ensure high yield and purity?

  • Methodological Answer : Multi-step synthesis requires optimization of reaction conditions (e.g., temperature, solvent selection, and catalyst efficiency). For example, fluorination at position 6 and amino group introduction at position 5 must be carefully sequenced to avoid side reactions. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound with >95% purity. Analytical validation using HPLC and NMR ensures structural fidelity .

Q. How does fluorine substitution at position 6 influence the compound’s physicochemical properties?

  • Methodological Answer : Fluorine’s electronegativity enhances chemical stability and membrane permeability. Comparative studies with non-fluorinated analogs (e.g., 8-Aminoquinoline-2-carboxylic acid) show that fluorine reduces metabolic degradation and improves bioavailability. Computational modeling (e.g., LogP calculations) and experimental assays (e.g., partition coefficient measurements) quantify these effects .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify substituent positions and aromatic ring integrity.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity profiling.
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl vs. amino groups at position 5) affect the compound’s biological activity?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For instance, replacing the amino group at position 5 with a methyl group (as in 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid) may alter binding affinity to biological targets. Use fluorescence polarization assays or surface plasmon resonance (SPR) to quantify interactions with enzymes/receptors .

Q. What computational approaches are effective in predicting target interactions for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using the compound’s SMILES string (C₁₁H₉FN₂O₂) or InChI key (SNGVGGGGVMZBDH-UHFFFAOYSA-N) can model binding modes. Validate predictions with in vitro inhibition assays (e.g., IC50_{50} determination) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Standardize protocols using reference compounds (e.g., PubChem CID 3159605) and validate purity via tandem MS. Cross-reference results with orthogonal assays (e.g., cellular uptake studies vs. in vitro enzyme inhibition) .

Q. What role does the carboxylic acid group at position 2 play in modulating solubility and target binding?

  • Methodological Answer : The carboxylic acid enhances water solubility via ionization at physiological pH. Neutralization (e.g., ester prodrugs) can improve lipophilicity for membrane penetration. X-ray crystallography of ligand-target complexes (e.g., with bacterial topoisomerases) reveals hydrogen-bonding interactions mediated by the carboxylate group .

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